5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Overview
Description
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’5,6]pyrazino[2,3-E]pyrazine: is a complex heterocyclic compound featuring multiple nitrogen and oxygen atoms within its structure. This compound is part of a broader class of energetic materials known for their high performance and stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine typically involves the cyclization of precursor molecules containing oxadiazole and pyrazine rings. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .
Chemical Reactions Analysis
Types of Reactions
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen and oxygen atoms within the rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of high-energy materials and explosives.
Mechanism of Action
The mechanism by which 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine exerts its effects is not fully understood. it is believed to interact with molecular targets through its nitrogen and oxygen atoms, which can form hydrogen bonds and other interactions with biological molecules. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4H,8H-bis(1,2,5-oxadiazolo)[3,4-b3’,4’-e]pyrazine: Another heterocyclic compound with similar energetic properties.
4a,5,7a,8-tetrahydro-4H-imidazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazine-6(7H)-ketone: Known for its high-density and high-performance characteristics.
Uniqueness
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine is unique due to its specific ring structure and the presence of multiple nitrogen and oxygen atoms, which contribute to its stability and energetic properties .
Properties
IUPAC Name |
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N8O2/c7-1-2(9-5-3(7)11-15-13-5)10-6-4(8-1)12-16-14-6/h1-2H,(H,7,11)(H,8,12)(H,9,13)(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEZRHMPPQJNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(NC3=NON=C3N1)NC4=NON=C4N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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